molecular formula C8H6F3N3S B14059020 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14059020
M. Wt: 233.22 g/mol
InChI Key: XKYXYDKXTUKGKG-UHFFFAOYSA-N
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Description

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety.

Preparation Methods

The synthesis of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

  • 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
  • 3-(Trifluoromethyl)phenyl isocyanate

These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the hydrazine moiety in this compound makes it unique, offering distinct chemical and biological properties .

Properties

Molecular Formula

C8H6F3N3S

Molecular Weight

233.22 g/mol

IUPAC Name

3-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2

InChI Key

XKYXYDKXTUKGKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)SC(F)(F)F)C#N

Origin of Product

United States

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